molecular formula C9H10F2 B14056544 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene

Cat. No.: B14056544
M. Wt: 156.17 g/mol
InChI Key: XAOWWTGGMXBVAJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with methyl groups at positions 1 and 5, a fluorine atom at position 2, and a fluoromethyl (-CH2F) group at position 4. This substitution pattern confers unique electronic and steric properties. Potential applications include agrochemicals, given the insecticidal activity observed in structurally related fluorinated benzene derivatives .

Properties

Molecular Formula

C9H10F2

Molecular Weight

156.17 g/mol

IUPAC Name

1-fluoro-5-(fluoromethyl)-2,4-dimethylbenzene

InChI

InChI=1S/C9H10F2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-4H,5H2,1-2H3

InChI Key

XAOWWTGGMXBVAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CF)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) is used to introduce fluorine atoms into the benzene ring. The reaction conditions often require a catalyst, such as iron(III) fluoride (FeF3) , and elevated temperatures to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene may involve continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of fluorinated aromatic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates. It helps in understanding the role of fluorine in biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The presence of fluorine atoms enhances the compound’s reactivity by increasing the electron density on the benzene ring, making it more susceptible to electrophilic attack. Additionally, the fluoromethyl group can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl (-CF3) group in the dichloro analog provides greater electron withdrawal and lipophilicity compared to the fluoromethyl (-CH2F) group in the target compound.
  • The nitro (-NO2) group in 1,5-difluoro-3-methyl-2-nitrobenzene significantly increases reactivity in electrophilic reactions but reduces stability.

Physicochemical Properties

Fluorinated substituents influence boiling/melting points and solubility:

Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene ~80–90* Moderate 2.5–3.0
1,5-Dichloro-2-methyl-4-(trifluoromethyl)benzene 45–50 Low 3.8–4.2
1,5-Difluoro-3-methyl-2-nitrobenzene 120–125 Low 1.5–2.0

*Predicted based on analogs.
Insights :

  • The dichloro-trifluoromethyl analog exhibits higher lipophilicity (LogP) due to -CF3 and -Cl groups, favoring agrochemical applications.
  • The nitro derivative has lower LogP but higher melting points due to strong intermolecular interactions from -NO2.

Insecticidal Activity

Fluorinated benzene derivatives are prominent in agrochemicals. For example, trifluoromethyl pyridine derivatives demonstrated LC50 values of 30–40 mg L⁻¹ against Mythimna separata . While direct data for the target compound is unavailable, its fluoromethyl and fluorine substituents at positions 2 and 4 align with optimal insecticidal activity patterns observed in CoMFA/CoMSIA models . Comparatively, the dichloro-trifluoromethyl analog may exhibit broader pest resistance due to -CF3 but higher environmental persistence.

Stability and Reactivity

  • The fluoromethyl group in the target compound offers greater hydrolytic stability than the nitro group in , which is prone to reduction .
  • Chlorine substituents (e.g., in ) increase resistance to oxidation but raise toxicity concerns.

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